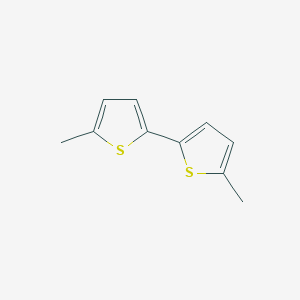

5,5'-Dimethyl-2,2'-bithiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(5-methylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S2/c1-7-3-5-9(11-7)10-6-4-8(2)12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHDQTBBXQMFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300993 | |

| Record name | 5,5'-dimethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16303-58-5 | |

| Record name | 16303-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5'-dimethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5'-Dimethyl-2,2'-bithiophene

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 5,5'-Dimethyl-2,2'-bithiophene is a crucial heterocyclic building block in the field of organic electronics. Its rigid, planar structure and electron-rich nature make it an ideal component for the synthesis of conjugated polymers and small molecules used in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The methyl groups at the 5 and 5' positions enhance solubility and influence the solid-state packing of derived materials, thereby tuning their electronic properties. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings and practical considerations for each methodology.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of C-C bonds, and they are extensively employed in the synthesis of biaryl compounds like this compound. The choice of coupling partners and reaction conditions can be tailored to achieve high yields and purity.

Kumada Cross-Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly effective for the synthesis of symmetrical bithiophenes.

Causality Behind Experimental Choices: The core of this reaction lies in the generation of a potent nucleophile, the Grignard reagent, from an organohalide. The choice of a nickel or palladium catalyst is critical; nickel catalysts, such as Ni(dppp)Cl2, are often cost-effective and highly reactive for this type of coupling.[2][3] The solvent, typically an ether like THF or diethyl ether, is crucial for the formation and stability of the Grignard reagent.

Reaction Scheme:

Caption: Kumada coupling workflow for this compound synthesis.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 2-bromo-5-methylthiophene (1.0 equivalent) in anhydrous THF to the magnesium suspension.[4][5] The reaction is often initiated with a small crystal of iodine or gentle heating.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), the resulting solution of 5-methyl-2-thienylmagnesium bromide is ready for the coupling step.

-

Coupling Reaction: In a separate flask, dissolve 2-bromo-5-methylthiophene (1.0 equivalent) in anhydrous THF.

-

Add the palladium or nickel catalyst, for example, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl2] (typically 1-5 mol%).

-

Cool the mixture to 0 °C and slowly add the previously prepared Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.[6]

Stille Cross-Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex.[7] This method offers the advantage of being tolerant to a wide range of functional groups.[8]

Causality Behind Experimental Choices: The choice of an organostannane, such as 2-(tributylstannyl)-5-methylthiophene, provides a stable yet reactive nucleophile.[9] The palladium catalyst, often Pd(PPh3)4 or Pd2(dba)3, is crucial for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of solvent and ligands can significantly impact the reaction rate and yield.

Reaction Scheme:

Caption: Stille coupling for the synthesis of this compound.

Experimental Protocol:

-

To a degassed solution of 2-bromo-5-methylthiophene (1.0 equivalent) in a suitable solvent such as toluene or DMF, add 2-(tributylstannyl)-5-methylthiophene (1.1 equivalents).[10]

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-5 mol%).

-

Heat the reaction mixture to a temperature typically between 80-110 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to remove the tin byproducts.

-

Filter the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it in vacuo.

-

Purify the residue by column chromatography to obtain the desired product.[11]

Suzuki Cross-Coupling

The Suzuki coupling reaction is a versatile method that couples an organoboron compound with an organohalide using a palladium catalyst and a base.[12][13]

Causality Behind Experimental Choices: The use of a boronic acid or ester, such as 5-methylthiophene-2-boronic acid, offers a stable, non-toxic, and readily available coupling partner.[14] The base (e.g., K2CO3, Na2CO3, or Cs2CO3) is essential for the activation of the organoboron species. The choice of palladium catalyst and ligand system can be optimized for specific substrates.[15]

Reaction Scheme:

Caption: Suzuki coupling for the synthesis of this compound.

Experimental Protocol:

-

In a reaction vessel, combine 2-bromo-5-methylthiophene (1.0 equivalent), 5-methylthiophene-2-boronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).

-

Add a palladium catalyst, for example, Pd(PPh3)4 or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] (1-5 mol%).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the mixture under an inert atmosphere, typically between 80-100 °C, until the starting material is consumed as indicated by TLC or GC.

-

After cooling, add water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization.[16]

Oxidative Coupling

Oxidative coupling provides a more direct route to symmetrical bithiophenes by the direct dimerization of the parent thiophene.

Causality Behind Experimental Choices: This method relies on an oxidizing agent, such as iron(III) chloride (FeCl3), to facilitate the coupling of two thiophene molecules. The reaction mechanism is thought to proceed through a radical cation intermediate. The choice of solvent is critical, as it must be inert to the strong oxidizing conditions.

Reaction Scheme:

Caption: Oxidative coupling of 2-methylthiophene.

Experimental Protocol:

-

Dissolve 2-methylthiophene (1.0 equivalent) in a suitable inert solvent like chloroform or nitrobenzene.

-

Add a stoichiometric amount of an oxidizing agent, such as anhydrous iron(III) chloride (at least 2.0 equivalents), portion-wise while maintaining the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Quench the reaction by pouring it into a mixture of water and a reducing agent (e.g., sodium bisulfite) to neutralize the excess oxidant.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash them with water and brine, and dry over a drying agent.

-

After solvent removal, purify the crude product by column chromatography or recrystallization.

Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Kumada Coupling | Grignard reagent, Ni or Pd catalyst | Good to Excellent | High reactivity, cost-effective catalysts (Ni) | Sensitive to moisture and air, limited functional group tolerance |

| Stille Coupling | Organostannane, Pd catalyst | Good to Excellent | High functional group tolerance, stable reagents | Toxicity of tin byproducts, purification challenges |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | Good to Excellent | Stable and non-toxic boron reagents, wide functional group tolerance | Base sensitivity of some substrates |

| Oxidative Coupling | Oxidizing agent (e.g., FeCl3) | Moderate to Good | Direct, atom-economical | Can lead to oligomerization and polymerization, regioselectivity can be an issue |

Conclusion

The synthesis of this compound can be effectively achieved through several robust methodologies. Palladium-catalyzed cross-coupling reactions, particularly Kumada, Stille, and Suzuki couplings, offer high yields and predictability, with the choice of method often dictated by the desired functional group tolerance and the availability of starting materials. Oxidative coupling presents a more direct but potentially less selective alternative. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for the rational design and efficient production of advanced organic electronic materials.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 4. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-methylthiophene 95 765-58-2 [sigmaaldrich.com]

- 6. 5,5'-DIMETHYL-2,2'-BITHIOPHENYL | 16303-58-5 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. ossila.com [ossila.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. gala.gre.ac.uk [gala.gre.ac.uk]

- 15. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5,5'-Dimethyl-2,2'-bithiophene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethyl-2,2'-bithiophene is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. As a derivative of 2,2'-bithiophene, its unique electronic and structural properties make it a valuable building block for the synthesis of advanced organic electronic materials and a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, and diverse applications, with a focus on providing practical insights for researchers in the field.

The core structure, consisting of two thiophene rings linked at the 2 and 2' positions and functionalized with methyl groups at the 5 and 5' positions, imparts a combination of high charge carrier mobility and environmental stability. These characteristics are highly sought after for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[1]. Furthermore, the thiophene moiety is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties[2][3].

This document will delve into the technical details of this compound, offering a self-validating system of protocols and data to aid in its synthesis, characterization, and application.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 16303-58-5 | [4][5] |

| Molecular Formula | C₁₀H₁₀S₂ | [4][5] |

| Molecular Weight | 194.3 g/mol | [4] |

| Appearance | Yellow to light brown crystals | [5] |

| Melting Point | 65°C to 68°C | [5] |

| IUPAC Name | This compound | [4][5] |

| SMILES | CC1=CC=C(S1)C1=CC=C(C)S1 | [4][5] |

| InChI Key | DKHDQTBBXQMFPP-UHFFFAOYSA-N | [4][5] |

Synthesis of this compound

The synthesis of 5,5'-disubstituted-2,2'-bithiophenes is typically achieved through modern cross-coupling reactions, which provide efficient and reliable methods for the formation of the C-C bond between the two thiophene rings. The Stille and Suzuki-Miyaura coupling reactions are among the most established and versatile methods for this purpose[6]. Below is a representative protocol for the synthesis of this compound based on a Suzuki-Miyaura coupling approach.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-5-methylthiophene with 5-methyl-2-thienylboronic acid.

Materials:

-

2-bromo-5-methylthiophene

-

5-methyl-2-thienylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add toluene to the flask and stir for 10 minutes to form the active catalyst complex.

-

Addition of Reagents: To the flask, add 2-bromo-5-methylthiophene (1.0 eq), 5-methyl-2-thienylboronic acid (1.2 eq), and a 2M aqueous solution of potassium carbonate (3.0 eq). Add a mixture of toluene and ethanol (4:1 v/v) as the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane or a hexane/ethyl acetate gradient as the eluent.

-

Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control and for understanding its electronic structure. Below are the expected spectroscopic data.

| Spectroscopy | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons on the thiophene rings and the methyl protons. The aromatic protons should appear as doublets in the range of δ 6.5-7.5 ppm, with coupling constants characteristic of vicinal coupling in thiophene rings. The methyl protons should appear as a singlet at around δ 2.5 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the quaternary carbons of the thiophene rings attached to the other ring and the methyl groups, as well as the protonated aromatic carbons. The methyl carbons are expected around δ 15 ppm. |

| Mass Spectrometry | The mass spectrum (electron ionization) should show a molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of the compound[4]. |

| Infrared (IR) | The IR spectrum should exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C-S stretching vibrations characteristic of the thiophene rings. |

Applications in Organic Electronics

This compound is a key building block for organic semiconductors used in OFETs. The methyl groups at the 5 and 5' positions enhance the solubility of the resulting polymers and can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport[7].

Role in Organic Field-Effect Transistors (OFETs)

In OFETs, the organic semiconductor layer is responsible for charge transport between the source and drain electrodes, modulated by the gate electrode. The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio (I_on/I_off). While specific performance data for OFETs based solely on this compound as the active material is not extensively reported, it is a crucial monomer for high-performance polymers. For instance, polymers incorporating dimethyl-bithiophene units have shown high mobilities. For context, similar thiophene-based oligomers and polymers have achieved mobilities in the range of 0.1 to over 1 cm²/Vs[8][9]. The introduction of alkyl chains, such as methyl groups, is known to enhance the charge-carrier mobility in related systems[7].

Potential in Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for the benzene ring and its versatile reactivity, allowing for the synthesis of diverse derivatives. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects[2][3][10].

Antimicrobial and Cytotoxic Potential

While specific studies on the antimicrobial or cytotoxic activity of this compound are not widely available, the broader class of thiophene derivatives has shown significant promise. For example, novel armed thiophene derivatives have been synthesized and evaluated for their antimicrobial activity, with some showing potency comparable to or greater than standard antibiotics like gentamicin against certain bacterial strains[2][3]. The mechanism of action of such compounds can vary, but some have been shown to disrupt the bacterial cell membrane[11].

Further research is warranted to explore the specific biological activities of this compound and its derivatives. High-throughput screening and mechanistic studies could unveil its potential as a lead compound for the development of new antimicrobial or anticancer agents.

Conclusion

This compound is a versatile and valuable compound for researchers in both materials science and drug discovery. Its well-defined structure and properties make it an excellent building block for the synthesis of high-performance organic semiconductors. Concurrently, its thiophene core suggests a promising avenue for the exploration of new therapeutic agents. This guide has provided a technical overview, including synthetic protocols and key data, to facilitate and inspire further research and development with this important molecule.

References

- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H10S2 | CID 284486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. High-performance, stable organic thin-film field-effect transistors based on bis-5'-alkylthiophen-2'-yl-2,6-anthracene semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance five-ring-fused organic semiconductors for field-effect transistors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. ijpscr.info [ijpscr.info]

- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 5,5'-Dimethyl-2,2'-bithiophene

An In-Depth Technical Guide to 5,5'-Dimethyl-2,2'-bithiophene

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound pivotal to the advancement of materials science and organic electronics. We will explore its core physicochemical properties, including its precise molecular weight, and delve into the causality behind its synthesis and characterization. This document is intended for researchers, chemists, and materials scientists, offering field-proven insights into the compound's application as a fundamental building block for organic semiconductors, particularly in the fabrication of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Introduction to this compound

This compound is an aromatic organic compound consisting of two thiophene rings linked at their 2-positions, with methyl groups substituting the 5-positions. As a derivative of the well-studied 2,2'-bithiophene, it serves as a crucial building block in the synthesis of more complex conjugated polymers and small molecules.[1] Its rigid, planar structure and electron-rich nature make it an excellent candidate for creating materials with high charge carrier mobility. The addition of methyl groups at the terminal positions not only influences its electronic properties but also enhances its solubility in organic solvents, facilitating solution-based processing for thin-film electronic devices. The structure of this molecule is designed to promote effective molecular packing in the solid state, which is a critical factor for optimizing charge transport in semiconductor applications.[2]

Core Physicochemical Properties

The foundational characteristics of this compound dictate its behavior and suitability for various applications. Its molecular structure is the primary determinant of its electronic and physical properties.

Caption: Molecular structure of this compound.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 194.3 g/mol | [3] |

| Molecular Formula | C₁₀H₁₀S₂ | [2][3][4][5] |

| CAS Number | 16303-58-5 | [4][5] |

| IUPAC Name | This compound | [4] |

| Synonym | 2-methyl-5-(5-methylthiophen-2-yl)thiophene | [3] |

| Appearance | Yellow to light brown crystals | [5] |

| Melting Point | 65 - 68 °C | [5] |

| Purity | ≥99% (GC) | [5] |

| Storage Conditions | 2-8°C, dry, under inert atmosphere | [2][6] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between aromatic rings. The choice of a specific synthetic route is governed by factors such as starting material availability, scalability, and desired purity.

Rationale for Synthetic Strategy

Metal-catalyzed cross-coupling reactions, such as Kumada, Stille, or Suzuki coupling, are the methods of choice. These reactions offer high yields and selectivity. For instance, a Kumada coupling reaction utilizing a Grignard reagent derived from a halogenated thiophene and a nickel catalyst is a robust and well-established method. This approach is favored for its operational simplicity and the high reactivity of the Grignard intermediate. The protocol below describes a self-validating system where successful synthesis can be confirmed through standard analytical techniques.

Exemplary Synthesis Protocol: Ni-Catalyzed Kumada Coupling

This protocol outlines the synthesis from 5-bromo-2-methylthiophene.

Step 1: Grignard Reagent Formation

-

Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 5-bromo-2-methylthiophene in anhydrous THF via the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

-

Gently heat the mixture to maintain a steady reflux until the magnesium is consumed, indicating the formation of 2-methyl-5-thienylmagnesium bromide.

Step 2: Cross-Coupling Reaction

-

In a separate flame-dried flask, dissolve a catalytic amount of [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (Ni(dppe)Cl₂) in anhydrous THF.

-

Add a solution of 5-bromo-2-methylthiophene to this catalyst mixture.

-

Cool the mixture in an ice bath and slowly add the prepared Grignard reagent from Step 1.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid (HCl).

-

Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound as a crystalline solid.

Caption: Workflow for the synthesis of this compound.

Structural Characterization and Quality Control

Rigorous characterization is essential to validate the structure and purity of the synthesized compound, as impurities can be detrimental to electronic device performance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene rings and a characteristic singlet for the methyl protons. The symmetry of the molecule simplifies the spectrum.

-

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum in a suitable solvent (e.g., chloroform) will exhibit a strong absorption band, typically in the UV region, corresponding to the π-π* electronic transition of the conjugated bithiophene system.[7]

-

Gas Chromatography (GC) : GC is employed to determine the purity of the final product, which should typically be ≥99% for applications in organic electronics.[5]

Applications in Organic Electronics

This compound is a foundational material for the development of p-type organic semiconductors. Its utility stems from its ability to be functionalized and polymerized to create materials with tailored electronic properties.

Organic Field-Effect Transistors (OFETs)

In OFETs, the performance is highly dependent on the charge transport characteristics of the semiconductor layer. This compound is used as a monomer to synthesize polymers like poly(3,3'''-didodecylquaterthiophene) (PQT-12), where the bithiophene unit forms the backbone. The planar structure of the bithiophene core facilitates strong π-π stacking between polymer chains, creating ordered pathways for charge carriers to move, thus leading to high field-effect mobility.[2]

Organic Photovoltaics (OPVs)

As a component in donor-acceptor polymer systems for OPVs, the electron-donating nature of the bithiophene unit is crucial.[1] When copolymerized with an electron-accepting moiety, it helps to create materials with a low bandgap, enabling absorption of a broader range of the solar spectrum. The methyl groups can improve the processability and influence the nanoscale morphology of the active layer blend, which is critical for efficient exciton dissociation and charge collection.

Caption: Relationship between molecular properties and device performance.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : For long-term stability and to maintain high purity, the compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., Argon), and protected from light.[2][6]

Conclusion

This compound, with a molecular weight of 194.3 g/mol , is more than just a simple chemical compound; it is a key enabler in the field of organic electronics. Its well-defined structure, synthetic accessibility, and favorable electronic properties make it an indispensable building block for a new generation of high-performance semiconducting materials. Understanding its core properties and the rationale behind its synthesis and application provides researchers with the foundational knowledge to innovate and develop the next wave of flexible, low-cost electronic devices.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C10H10S2 | CID 284486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 357950010 [thermofisher.com]

- 5. 5,5’-diméthyl-2,2’-bithiophène, 99 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 6. [2,2'-Bithiophene]-5,5'-dicarbaldehyde | 32364-72-0 [sigmaaldrich.com]

- 7. 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide [mdpi.com]

solubility of 5,5'-Dimethyl-2,2'-bithiophene in common organic solvents

An In-Depth Technical Guide to the Solubility of 5,5'-Dimethyl-2,2'-bithiophene in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (DM-BT), a key building block in the field of organic electronics. Understanding and controlling the solubility of DM-BT is paramount for its synthesis, purification, and deposition in the fabrication of high-performance electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2][3] This document details the molecular properties influencing solubility, offers a predicted qualitative solubility profile in common organic solvents, and presents rigorous, step-by-step experimental protocols for quantitative solubility determination. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for their work.

Introduction: The Critical Role of Solubility in Organic Electronics

This compound is a heterocyclic organic compound comprised of two thiophene rings linked at the 2 and 2' positions, with methyl groups at the terminal 5 and 5' positions.[4][5] This molecular structure creates a conjugated π-system that is essential for charge transport in semiconductor applications.[3] The performance of devices derived from DM-BT and its polymeric derivatives is critically dependent on the ability to form uniform, well-ordered thin films. This, in turn, is directly governed by the compound's solubility in the solvents used for processing.

Poor solubility can lead to aggregation, incomplete dissolution, and non-uniform films, hindering device performance. Conversely, optimal solubility enables the precise control over solution concentration, viscosity, and drying kinetics necessary for techniques like spin-coating, inkjet printing, and blade-coating. Therefore, a thorough understanding of DM-BT's solubility profile is not merely an academic exercise but a foundational requirement for process optimization and technological advancement.

Molecular Structure and Predicted Solubility Profile

Physicochemical Properties

-

Molecular Formula: C₁₀H₁₀S₂[4]

-

Molecular Weight: 194.32 g/mol [2]

-

Appearance: Yellow to light brown crystals[5]

-

Melting Point: 65°C to 68°C[5]

Structural Analysis and Causality of Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The structure of this compound is dominated by the aromatic bithiophene core, making it a largely non-polar molecule. The two methyl groups are electron-donating but only marginally increase the molecule's polarity. The sulfur heteroatoms introduce a slight dipole, but the overall molecular symmetry minimizes its effect.

Based on this structure, we can predict its solubility behavior:

-

High Solubility is expected in non-polar and weakly polar aprotic solvents. These solvents can effectively solvate the aromatic rings through van der Waals forces and π-π stacking interactions.

-

Limited to Poor Solubility is expected in highly polar solvents, especially polar protic solvents. The energy required to break the strong hydrogen bonds in solvents like water or methanol is not sufficiently compensated by the weak interactions with the non-polar DM-BT molecule.

Predicted Qualitative Solubility Table

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Xylene | High | Similar aromatic nature facilitates strong π-π interactions between solvent and solute. |

| Non-Polar Aliphatic | Hexane, Heptane | Moderate to Low | Solvation is driven by weaker van der Waals forces; solubility may be limited at room temperature. |

| Halogenated | Chloroform, Dichloromethane (DCM), Chlorobenzene | High to Moderate | These solvents have appropriate polarity to solvate the bithiophene core effectively. Some bithiophene copolymers are known to be soluble in these solvents.[7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF's moderate polarity and ability to engage in weak dipole-dipole interactions make it a viable solvent. |

| Ketones | Acetone, 2-Butanone | Low | The high polarity of the carbonyl group makes these solvents less compatible with the non-polar solute. |

| Alcohols | Methanol, Ethanol | Very Low / Insoluble | Strong hydrogen bonding in the solvent prevents effective solvation of the non-polar DM-BT. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The high polarity of these solvents makes them poor choices for dissolving the non-polar DM-BT. |

| Water | Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is immiscible with the non-polar DM-BT.[8] |

Experimental Protocols for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental determination is necessary. The following protocols are designed to provide accurate and reproducible quantitative solubility data.

Workflow for Solubility Determination

The overall process follows a logical sequence from initial screening to precise quantitative measurement.

Caption: Workflow for determining equilibrium solubility.

Protocol 1: Equilibrium Solubility via Shake-Flask Method (Gravimetric Analysis)

This method is a gold-standard technique for determining equilibrium solubility.[9] It is reliable but requires meticulous technique.

Objective: To determine the mass of DM-BT dissolved in a known volume of solvent at equilibrium.

Materials:

-

This compound (DM-BT) solid

-

Selected organic solvents (high purity, ≥99.5%)

-

Analytical balance (±0.01 mg)

-

20 mL glass vials with PTFE-lined caps

-

Constant temperature orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass evaporation dishes

Procedure:

-

Preparation: Pre-weigh three separate glass evaporation dishes for each solvent to be tested. Record the tare weights.

-

Solvent Addition: Accurately pipette 10.0 mL of a selected solvent into a 20 mL glass vial.

-

Solute Addition: Add an excess amount of DM-BT (e.g., ~100 mg) to the vial. The key is to ensure undissolved solid remains at the bottom after equilibration, confirming saturation.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker set to 25°C. Agitate the mixture for 24 to 48 hours. A 24-hour period is typically sufficient, but a longer time ensures equilibrium is reached for poorly soluble systems.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Attach a 0.2 µm syringe filter and discard the first ~1 mL to saturate the filter material.

-

Aliquot Measurement: Dispense exactly 5.0 mL of the filtered saturated solution into one of the pre-weighed evaporation dishes. Record which dish corresponds to which sample. Repeat this in triplicate for each solvent.

-

Solvent Evaporation: Place the dishes in a fume hood or a vacuum oven at a low temperature (e.g., 40°C) until all the solvent has evaporated completely.

-

Final Weighing: Once the dishes are dry and have returned to room temperature, weigh them on the analytical balance.

-

Calculation:

-

Mass of dissolved DM-BT = (Final weight of dish + residue) - (Tare weight of dish)

-

Solubility (mg/mL) = (Mass of dissolved DM-BT in mg) / 5.0 mL

-

Calculate the average and standard deviation from the three replicates.

-

Trustworthiness Check: The presence of undissolved solid at the end of the equilibration step is a visual confirmation that the solution was saturated. Running triplicates for each solvent validates the reproducibility of the results.

Protocol 2: High-Throughput Solubility Screening via UV-Vis Spectroscopy

This method is faster than the gravimetric analysis and is ideal for screening multiple solvents or conditions. It requires the creation of a calibration curve.

Objective: To determine the concentration of a saturated DM-BT solution by measuring its absorbance.

Materials:

-

All materials from Protocol 1

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

Part A: Create a Calibration Curve

-

Stock Solution: Prepare a stock solution of DM-BT in a highly soluble solvent (e.g., chloroform) with a precisely known concentration (e.g., 0.1 mg/mL).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standards of known lower concentrations.

-

Absorbance Measurement: Measure the absorbance of the stock solution and each standard at the wavelength of maximum absorbance (λ_max) for DM-BT.

-

Plotting: Plot Absorbance vs. Concentration (mg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99 for a reliable curve). The slope 'm' is the extinction coefficient.

Part B: Measure Saturated Solutions

-

Preparation & Equilibration: Follow steps 2-6 from Protocol 1 to prepare and filter saturated solutions of DM-BT in the solvents of interest.

-

Dilution: Accurately pipette a small, known volume of the filtered saturated solution (e.g., 100 µL) into a larger, known volume of the analysis solvent (e.g., 9.9 mL of chloroform) to bring the absorbance into the linear range of the calibration curve (typically 0.1-1.0 AU). Record the dilution factor (e.g., 100x).

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Calculation:

-

Concentration of diluted sample (mg/mL) = (Absorbance - y-intercept) / slope

-

Solubility (mg/mL) = Concentration of diluted sample × Dilution Factor

-

Causality and Validation: This method relies on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration. The high R² value of the calibration curve validates this relationship for the experimental setup. The dilution step is critical to prevent detector saturation and ensure the measurement falls within the validated linear range of the instrument.

Factors Influencing Solubility Measurements

-

Temperature: Solubility is temperature-dependent. All measurements must be performed at a constant and reported temperature, typically 25°C.

-

Purity: Both solute and solvent purity are critical. Impurities can significantly alter the measured solubility. Use high-purity reagents.

-

Polymorphism: DM-BT may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form used for the experiments.

-

Equilibration Time: Insufficient agitation time will result in an underestimation of the true equilibrium solubility.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its utility in organic electronic applications. While a qualitative solubility profile can be predicted from its non-polar, aromatic structure, precise quantitative data must be determined experimentally. The detailed shake-flask and UV-Vis spectroscopy protocols provided in this guide offer robust and reliable pathways for researchers to generate this critical data. By carefully controlling experimental variables and understanding the causality behind each procedural step, scientists can confidently select optimal solvent systems to advance the fabrication and performance of next-generation organic electronic devices.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H10S2 | CID 284486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. chem.ws [chem.ws]

- 7. Molecular design and synthesis of bithiophene copolymers for advanced nonlinear optical response - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06096F [pubs.rsc.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

theoretical studies of 5,5'-Dimethyl-2,2'-bithiophene conformation

An In-depth Technical Guide to the Theoretical Conformational Analysis of 5,5'-Dimethyl-2,2'-bithiophene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate the conformational landscape of this compound (5,5'-Me2BT). As a fundamental structural unit in organic electronics and a relevant scaffold in medicinal chemistry, understanding the rotational dynamics and preferred conformations of bithiophene derivatives is paramount for rational material and drug design. This document details the core principles of bithiophene conformation, outlines robust computational workflows using quantum mechanical methods, and explains the causal relationships behind methodological choices. It is intended for researchers, scientists, and drug development professionals seeking to apply or understand theoretical chemistry in the context of conjugated organic molecules.

Introduction: The Significance of Bithiophene Conformation

The 2,2'-bithiophene (BT) moiety is a cornerstone in the development of advanced organic materials, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).[1][2] Its derivatives also serve as critical building blocks in the synthesis of pharmacologically active compounds. The functionality of these materials is intrinsically linked to their electronic structure, particularly the extent of π-conjugation along the molecular backbone. This conjugation is governed by the dihedral angle (torsional angle) between the two thiophene rings.[1]

A planar conformation maximizes π-orbital overlap, enhancing electronic communication and leading to desired properties like high charge carrier mobility. Conversely, a twisted conformation disrupts this conjugation, altering the material's optical and electronic characteristics. The introduction of substituent groups, such as the methyl groups in this compound, can influence this conformational preference through steric and electronic effects.[3]

This guide focuses on the theoretical and computational approaches used to elucidate the conformational properties of 5,5'-Me2BT, providing a framework for predicting its structure-property relationships.

Foundational Concepts of 2,2'-Bithiophene Conformation

The rotation around the central C2-C2' single bond in 2,2'-bithiophene gives rise to a potential energy surface (PES) characterized by distinct energy minima and rotational barriers. The primary conformations of interest are:

-

Syn (or cis): The dihedral angle is 0°, where the sulfur atoms are on the same side. This conformation is generally energetically unfavorable due to steric repulsion.

-

Anti (or trans): The dihedral angle is 180°, with the sulfur atoms on opposite sides. This planar conformation, while favored by conjugation, can also experience steric strain.

-

Gauche (or twisted): Any non-planar conformation between syn and anti.

For the parent, unsubstituted 2,2'-bithiophene, a delicate balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance results in two non-planar, minimum-energy conformations. Gas-phase electron diffraction and high-level ab initio calculations have shown these to be an anti-gauche conformation (dihedral angle ~148°) and a slightly less stable syn-gauche conformation (dihedral angle ~36°).[4][5]

The substitution pattern dramatically influences this landscape. While substitution at the 3,3'-positions introduces significant steric hindrance that forces a highly twisted structure, substitution at the 5,5'-positions places the methyl groups far from the inter-ring linkage.[3] Consequently, the conformational behavior of this compound is expected to be very similar to that of its unsubstituted counterpart.[3][6]

Theoretical Methodologies: A Hierarchy of Accuracy

The choice of computational method is a critical decision based on a trade-off between accuracy and computational cost.

Quantum Mechanical (QM) Methods

QM methods provide the most accurate description of the electronic structure and are essential for reliable conformational analysis.

-

Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters.

-

Hartree-Fock (HF): A foundational method that provides a good first approximation of the molecular geometry. However, its neglect of electron correlation limits its accuracy for predicting energy differences.[3][7]

-

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to incorporate electron correlation, offering a significant improvement in accuracy over HF for calculating rotational barriers and relative energies.[3][8]

-

Coupled Cluster (CC) and Algebraic Diagrammatic Construction (ADC): Methods like CC2 and ADC(2) are considered high-accuracy "gold standards" for small molecules, especially for describing both ground and excited states, but are often too computationally demanding for routine scans of larger molecules.[8][9]

-

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and efficiency.[1] It approximates the complex electron correlation problem using a functional of the electron density.

-

Functionals: The choice of functional is crucial. Popular choices for organic molecules include the hybrid functional B3LYP and functionals from the Minnesota family like M06-2X , which are well-suited for non-covalent interactions.[8][10][11]

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used, offering a good compromise for geometry optimizations and energy calculations.[5][8] For higher accuracy, correlation-consistent basis sets like Dunning's aug-cc-pVDZ are employed.[8]

-

-

Semiempirical Methods: Methods like AM1 are approximations of HF that use empirical parameters to speed up calculations.[4] While very fast, their accuracy can be limited, and they are best used for preliminary explorations of very large systems before refinement with higher-level methods.[12]

A Self-Validating Protocol for Conformational Analysis

To ensure trustworthy and reproducible results, a systematic, multi-step computational protocol is required. This workflow serves as a self-validating system, where each step builds upon and confirms the previous one.

Step 1: Initial Geometry Optimization

The first step is to locate the potential energy minima. This is achieved by performing full geometry optimizations starting from various initial dihedral angles (e.g., 0°, 90°, and 180°).

-

Methodology: DFT with a functional like B3LYP and a basis set such as 6-31G(d,p) is a robust and widely accepted choice for this task.[10][11]

-

Causality: Optimizing from different starting points helps ensure that all relevant local minima on the potential energy surface are identified.

Step 2: Torsional Potential Energy Surface (PES) Scan

To map the energy profile of the inter-ring rotation and identify the transition states (rotational barriers), a relaxed PES scan is performed.

-

Methodology: The S-C2-C2'-S dihedral angle is systematically varied in increments (e.g., 10-15°), from 0° (syn) to 180° (anti). At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax and optimize.[4]

-

Causality: This "relaxed scan" is superior to a "rigid scan" (where only the dihedral angle changes) because it correctly accounts for the geometric relaxation of the entire molecule during rotation, providing a much more accurate representation of the true energy profile.

Step 3: Characterization of Stationary Points

The minima (stable conformers) and maxima (transition states) identified during the PES scan must be rigorously verified.

-

Methodology: The precise geometries of these stationary points are re-optimized without constraints. Subsequently, a frequency calculation is performed on each optimized structure.

-

Trustworthiness: A true energy minimum will have zero imaginary frequencies, confirming its stability. A first-order saddle point (a transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the inter-ring rotation).[8] This step is non-negotiable for validating the nature of the calculated structures.

The diagram below illustrates this comprehensive workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. π Conjugation in 2,2‘-Bithiophene and Its Dimethyl Derivatives: Model Compounds of Organic Conducting Polymers Based on Thiophene Rings | Publicación [silice.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Structure of 5,5'-Dimethyl-2,2'-bithiophene

Abstract: This technical guide provides a comprehensive analysis of the electronic structure of 5,5'-Dimethyl-2,2'-bithiophene, a key building block in the field of organic electronics and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with field-proven experimental methodologies. We delve into the core concepts of its molecular orbital framework, the influence of molecular geometry, and the role of methyl substituents. This guide details both computational modeling via Density Functional Theory (DFT) and experimental characterization through UV-Visible, Fluorescence, and Cyclic Voltammetry techniques. Each section includes the causality behind methodological choices and provides robust, step-by-step protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Bithiophenes

Thiophene-based oligomers and polymers are cornerstones of modern organic electronics, prized for their tunable semiconducting properties, environmental stability, and processability.[1] Within this class, 2,2'-bithiophene serves as a fundamental π-conjugated backbone. The strategic placement of substituent groups on this core structure is a primary method for tuning its electronic and physical properties.[2]

This compound (DM-BT) is a derivative where electron-donating methyl groups are positioned at the terminal alpha-positions of the bithiophene unit. This substitution is not trivial; it directly influences the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), thereby altering its ionization potential, electron affinity, and optical bandgap.[3] These parameters are critical determinants of a material's performance in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][4] Understanding the electronic structure of DM-BT is therefore essential for the rational design of next-generation organic materials.

Theoretical Framework: Understanding the Electronic Structure

The electronic behavior of DM-BT is governed by its π-conjugated system, which extends across the two thiophene rings. The nature of its frontier molecular orbitals—the HOMO and LUMO—defines its optoelectronic character.

Frontier Molecular Orbitals: HOMO & LUMO

The HOMO represents the highest energy level occupied by electrons and is associated with the molecule's ability to donate an electron (oxidation). The LUMO is the lowest energy level devoid of electrons and relates to the molecule's ability to accept an electron (reduction). The energy difference between these two levels is the HOMO-LUMO gap (Eg), which is a critical parameter that approximates the energy of the first electronic transition.[5]

-

HOMO: In DM-BT, the HOMO is a π-bonding orbital with significant electron density delocalized along the C-C backbone of the thiophene rings. The electron-donating nature of the methyl groups (-CH3) pushes electron density into this π-system, raising the energy of the HOMO compared to unsubstituted bithiophene. A higher HOMO level generally corresponds to a lower oxidation potential, making the molecule easier to oxidize.[3]

-

LUMO: The LUMO is a π*-antibonding orbital. The effect of the methyl groups on the LUMO is less pronounced but typically results in a slight destabilization (raising of its energy level).

-

Band Gap: The net effect is a modest reduction in the HOMO-LUMO gap for DM-BT compared to its unsubstituted counterpart, which often leads to a red-shift (a shift to longer wavelengths) in its optical absorption spectrum.[6]

The Critical Role of Molecular Geometry

The degree of π-conjugation between the two thiophene rings is highly dependent on the torsional (dihedral) angle between them.

-

Planar Conformation (Anti or Syn): A fully planar structure allows for maximum overlap of p-orbitals, leading to effective delocalization of π-electrons, a smaller HOMO-LUMO gap, and a red-shifted absorption maximum.

-

Twisted Conformation: Steric hindrance can cause the rings to twist out of plane. This rotation disrupts π-conjugation, effectively "breaking" the delocalization pathway. The result is a larger HOMO-LUMO gap and a blue-shift in the absorption spectrum.[2]

The relatively small size of the methyl groups in DM-BT means it can adopt a nearly planar conformation in solution and solid state, preserving its conjugated pathway.

Computational Modeling of the Electronic Structure

Computational chemistry provides powerful predictive insights into molecular properties before a single experiment is performed. Density Functional Theory (DFT) is the workhorse method for molecules of this class due to its excellent balance of accuracy and computational cost.[7][8]

Causality of Method Selection: Why DFT?

DFT is chosen over simpler methods because it includes electron correlation effects, which are crucial for accurately describing π-conjugated systems. The B3LYP functional is a hybrid functional that has consistently demonstrated high reliability in predicting the geometric and electronic configurations of organic semiconductors.[5][9] A basis set such as 6-31G(d,p) or larger provides sufficient flexibility to accurately describe the electron distribution around the sulfur and carbon atoms.

Predicted Electronic Properties

A typical DFT calculation on this compound would yield the following types of data. The values presented below are representative for this class of molecule, derived from studies on analogous thiophene structures.[3]

| Parameter | Predicted Value | Significance |

| EHOMO | -5.35 eV | Energy required to remove an electron (ionization potential). |

| ELUMO | -1.95 eV | Energy gained when an electron is added (electron affinity). |

| Eg (HOMO-LUMO Gap) | 3.40 eV | Estimated energy of the first electronic transition. |

| Dihedral Angle | ~165° (Anti-planar) | Indicates a high degree of planarity and conjugation. |

| λmax (TD-DFT) | ~355 nm | Predicted maximum absorption wavelength (π-π* transition). |

Visualization of Molecular Structure and Orbitals

Visualizing the molecule and its frontier orbitals is key to understanding its electronic behavior. The following DOT script generates a diagram of the DM-BT structure.

Caption: Molecular structure of this compound.

A similar approach can be used to visualize the HOMO and LUMO, where the lobes of the orbitals would be shown distributed across the π-conjugated backbone, confirming the π and π* character, respectively.

Experimental Determination of Electronic Properties

While computational methods are predictive, experimental validation is the cornerstone of scientific trustworthiness. A combination of optical spectroscopy and electrochemistry provides a complete picture of the electronic landscape of DM-BT.

Experimental Workflow Overview

The following diagram outlines the logical flow for experimentally characterizing the electronic structure of a new organic semiconductor like DM-BT.

References

- 1. ossila.com [ossila.com]

- 2. benchchem.com [benchchem.com]

- 3. Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Structure, Electronic Structure, Properties and Analyses of Five Azopyridine Ruthenium Complexes α-Cl, β-Cl, γ-Cl, δ-Cl and ε-Cl of RuCl2(4,6-Dimethyl-Phenylazopyridine)2 as Potential Cancer Drugs: DFT and TD-DFT Investigations [scirp.org]

An In-Depth Technical Guide to the Health and Safety of 5,5'-Dimethyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for the handling and use of 5,5'-Dimethyl-2,2'-bithiophene. As a key building block in organic electronics and pharmaceutical research, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available safety data, provides practical protocols, and offers insights into the safe management of this compound and its derivatives.

Executive Summary: A Prudent Approach to a Versatile Moiety

This compound is a solid, typically appearing as yellow to light brown crystals.[1] While specific, comprehensive toxicological data for this particular compound is not extensively published, the known hazards of related thiophene derivatives necessitate a cautious and well-informed approach to its handling. The primary concerns revolve around potential irritation, unknown long-term health effects, and the general risks associated with handling fine chemical powders. This guide is structured to provide a risk-based assessment and practical mitigation strategies, empowering researchers to work safely and effectively.

Physicochemical and Hazard Profile

A foundational element of laboratory safety is a clear understanding of the substance's intrinsic properties. The following table summarizes the key physicochemical data and hazard classifications for this compound.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀S₂ | [1][2][3] |

| Molecular Weight | 194.32 g/mol | [2][3] |

| Appearance | Yellow to light brown crystals | [1] |

| Melting Point | 65-68 °C | [1] |

| Purity | ≥98% | [3] |

| CAS Number | 16303-58-5 | [1][3] |

GHS Hazard Classification (Anticipated for Thiophene Derivatives):

While a specific, universally adopted GHS classification for this compound is not consistently available, related thiophene compounds often carry the following classifications. It is prudent to handle this compound with these potential hazards in mind.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 |

Toxicological Assessment: An Evidence-Informed Perspective

A comprehensive toxicological profile for this compound is not publicly available. However, by examining data from structurally similar compounds and the general toxicological concerns for thiophene-containing molecules, we can establish a framework for safe handling.

Acute Toxicity:

-

Oral: While no specific LD50 data for this compound was found, it is advisable to treat it as potentially harmful if swallowed. For the related compound dibenzothiophene, the acute oral LD50 in male mice was estimated to be 470 mg/kg.[4]

-

Dermal: Assume the compound may be harmful in contact with skin.

-

Inhalation: As a crystalline solid, the primary inhalation risk is from dust. Inhalation of dust may cause respiratory tract irritation.

Skin and Eye Irritation:

-

Based on the GHS classifications of similar compounds, this compound should be considered a potential skin and eye irritant.[5] Direct contact should be avoided.

Chronic Exposure and Sensitization:

-

The effects of long-term exposure to this compound have not been thoroughly investigated.

-

There is no specific data to suggest it is a skin sensitizer, but this possibility should not be ruled out.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

There are no available studies on the carcinogenic, mutagenic, or reproductive effects of this compound.[6] The Ames test is a common assay for determining mutagenic potential.[7][8] Given the lack of data, it is crucial to minimize exposure.

Safe Handling and Engineering Controls: A Multi-Layered Defense

The cornerstone of working safely with this compound is a combination of robust engineering controls and diligent personal protective practices.

Engineering Controls

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Containment: For procedures with a higher risk of generating dust (e.g., weighing, transferring), consider the use of a glove box or a powder containment hood.

Personal Protective Equipment (PPE)

The following diagram illustrates the minimum required PPE for handling this compound.

Caption: Essential PPE for handling this compound.

Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface and the exterior of the chemical container.

-

Weighing:

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Record the weight and securely close the primary container.

-

-

Dissolution:

-

Transfer the weighed solid into a suitable vessel (e.g., flask, vial).

-

Add the desired solvent to the vessel.

-

Seal the vessel and mix using a vortex or magnetic stirrer until fully dissolved.

-

-

Cleanup:

-

Dispose of the weigh boat and any contaminated materials as hazardous waste.

-

Wipe down the work surface and any equipment used with an appropriate solvent.

-

Remove PPE in the correct order and wash hands thoroughly.

-

Storage and Incompatibility: Maintaining Chemical Integrity

Proper storage is crucial for both safety and maintaining the quality of this compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Some suppliers recommend refrigeration (2-8°C).[3] Protect from light and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

The following diagram illustrates the key considerations for safe storage.

Caption: Safe storage practices for this compound.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency response plan is essential.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The following workflow outlines the appropriate response to a spill of this compound.

Caption: Emergency workflow for a this compound spill.

Fire Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and sulfur oxides.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be handled as hazardous chemical waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a clearly labeled, sealed, and appropriate solvent waste container.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion: A Commitment to a Culture of Safety

While this compound is a valuable compound in scientific research, a comprehensive understanding and diligent application of safety protocols are non-negotiable. By adhering to the principles of engineering controls, proper PPE usage, and established safe handling procedures, researchers can mitigate the potential risks associated with this and other thiophene derivatives. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

- 1. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daikinchemicals.com [daikinchemicals.com]

- 3. aniara.com [aniara.com]

- 4. Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. Enhancing developmental and reproductive toxicity knowledge: A new AOP stemming from glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of mutagenic activity of a series of 5HT2c receptor agonists by the incorporation of a gem-dimethyl group: SAR using the Ames test and a DNA unwinding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotoxicity.com [biotoxicity.com]

- 9. toxicology.org [toxicology.org]

The Versatility of 5,5'-Dimethyl-2,2'-bithiophene: A Technical Guide to its Applications in Organic Electronics

Introduction: The Significance of a Methyl-Functionalized Thiophene Building Block

In the dynamic field of organic electronics, the design and synthesis of novel semiconducting materials are paramount to advancing the performance and applicability of flexible and printed devices. Among the plethora of molecular building blocks, thiophene-based oligomers and polymers have established themselves as a cornerstone due to their excellent charge transport properties, environmental stability, and synthetic versatility. Within this class of materials, 5,5'-Dimethyl-2,2'-bithiophene stands out as a key monomer for the development of high-performance organic semiconductors. The strategic placement of methyl groups at the 5 and 5' positions of the bithiophene core imparts several desirable characteristics. These electron-donating groups can influence the electronic properties of the resulting polymers, such as their HOMO and LUMO energy levels, and can also enhance their solubility and processability, which are critical factors for device fabrication.[1]

This in-depth technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. We will delve into the synthesis of polymers derived from this monomer, explore the fabrication of electronic devices, and discuss the structure-property relationships that govern their performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block in their respective fields.

I. Synthesis of Poly(this compound) and its Copolymers

The polymerization of this compound is the first crucial step towards its application in electronic devices. Oxidative polymerization is a common and effective method for synthesizing polythiophenes.[2][3]

Experimental Protocol: Oxidative Polymerization of this compound

This protocol is adapted from established methods for the synthesis of polythiophenes.[2][3]

Materials:

-

This compound (monomer)

-

Anhydrous iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous chloroform (solvent)

-

Methanol (for precipitation)

Procedure:

-

Monomer Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous chloroform. The concentration will depend on the desired molecular weight of the polymer.

-

Oxidant Suspension: In a separate flame-dried flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter that influences the polymerization and should be optimized. A common starting point is a 4:1 molar ratio.

-

Polymerization: Slowly add the monomer solution to the vigorously stirred FeCl₃ suspension at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization. The reaction is allowed to proceed for a specific duration, which can be varied to control the polymer's molecular weight.

-

Quenching and Precipitation: After the desired reaction time, the polymerization is quenched by pouring the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.

-

Purification: The precipitated polymer is collected by filtration and washed sequentially with methanol, and other solvents like acetone and hexane to remove any remaining monomer, oxidant, and low molecular weight oligomers.

-

Drying: The purified poly(this compound) is then dried under vacuum to yield the final product.

Causality Behind Experimental Choices:

-